2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Description
The compound 2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide features a triazolo[4,3-b]pyridazine core substituted with a pyrrolidin-1-yl group at the 6-position and a 4-fluorophenylthioacetamide moiety at the 3-methyl position. Its molecular formula is C₁₉H₁₈FN₆OS, with a molecular weight of 412.45 g/mol. The pyrrolidine group contributes to solubility and conformational flexibility .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6OS/c19-13-3-5-14(6-4-13)27-12-18(26)20-11-17-22-21-15-7-8-16(23-25(15)17)24-9-1-2-10-24/h3-8H,1-2,9-12H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONXFHFSYMTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CSC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide represents a novel class of chemical entities with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in the realms of medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound is characterized by a fluorophenyl group , a thioether linkage , and a pyrrolidinyl-substituted triazolo-pyridazine moiety . The presence of the fluorine atom may enhance lipophilicity and biological activity through improved receptor binding.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The thioether linkage may play a role in stabilizing the compound's conformation, thereby influencing its reactivity and binding affinity to target sites.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial activities. For example, triazolo-pyridazine derivatives have shown promising results against various pathogens, suggesting that the compound may possess similar properties.
Anticancer Potential
Research has highlighted the potential of triazolo-pyridazine derivatives in anticancer applications. The compound's ability to inhibit specific cancer-related enzymes could lead to its development as an anticancer agent. Mechanism-based approaches have demonstrated that related compounds can target pathways involved in cancer cell proliferation and survival.
Case Studies and Research Findings
- Antimalarial Activity : A series of compounds derived from the triazolo-pyridazine scaffold have been evaluated for their antimalarial activity against Plasmodium falciparum. In vitro studies have shown that modifications in the structure can significantly enhance efficacy, indicating that this compound could be a candidate for further investigation in this context .
- Inhibition Studies : Inhibition assays targeting specific enzymes such as falcipain-2 have been conducted with triazolo derivatives. These studies reveal that structural variations can lead to significant differences in inhibitory potency, suggesting that our compound may also exhibit similar effects depending on its structural configuration .
- Cytotoxicity Profiles : Preliminary cytotoxicity screening has indicated that related compounds exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutics with minimal side effects .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (μM) | Remarks |
|---|---|---|---|
| Antimalarial | Triazolo derivatives | 2.24 - 4.98 | Effective against P. falciparum |
| Anticancer | Pyridazine analogs | Variable | Selective towards cancer cells |
| Antimicrobial | Similar structures | Not specified | Potential broad-spectrum activity |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Variations
(a) Triazolo[4,3-b]pyridazine Derivatives
- N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((4-fluorophenyl)thio)-N-methylacetamide (C₁₇H₁₇FN₆OS):
- 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide (C₁₉H₁₃ClFN₅OS): Substitutes 4-chlorophenyl on the triazolo core and 2-fluorophenyl on the acetamide.
(b) Pyridazinone and Pyrimidine Analogues
- N-(2-Fluorophenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1(6H)-yl)acetamide: Pyridazinone core with thiomorpholine substitution. The ketone group introduces polarity, likely reducing blood-brain barrier penetration compared to the target compound .
- Pyrrolo[1,2-b]pyridazine Carboxamides (e.g., EP 4,374,877 A2):
Substituent Effects on Bioactivity
Pharmacokinetic and Physicochemical Properties
Key Observations :
- The target compound’s pyrrolidine group improves solubility compared to chlorophenyl analogues.
- Fluorine and chlorine substituents increase LogP, favoring membrane permeability but risking hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
